N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyaniline and 4-methoxybenzaldehyde, followed by their condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for manufacturing advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide: can be compared with other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties. These properties can be leveraged for targeted applications in research and industry.
Properties
Molecular Formula |
C26H26N4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-3-34-22-11-7-18(8-12-22)28-24(31)16-23-25(32)30(20-9-13-21(33-2)14-10-20)26(35)29(23)17-19-6-4-5-15-27-19/h4-15,23H,3,16-17H2,1-2H3,(H,28,31) |
InChI Key |
JNYIYQIHFWZOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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